molecular formula C9H10BrCl B1523851 3-Bromo-4-chloroisopropylbenzene CAS No. 90350-25-7

3-Bromo-4-chloroisopropylbenzene

Cat. No.: B1523851
CAS No.: 90350-25-7
M. Wt: 233.53 g/mol
InChI Key: NSVFYXVTWMTRCY-UHFFFAOYSA-N
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Description

3-Bromo-4-chloroisopropylbenzene is a useful research compound. Its molecular formula is C9H10BrCl and its molecular weight is 233.53 g/mol. The purity is usually 95%.
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Scientific Research Applications

Halogenation Reactions and Catalysis

HCl-Catalyzed Photoreduction and Photosubstitution Reactions : Research by Wubbels, Snyder, and Coughlin (1988) demonstrates the HCl-catalyzed photoreduction of 4-bromonitrobenzene, which forms 4-chloronitrobenzene and other reduction products under specific conditions. This study highlights the potential for halogen exchange and reduction reactions in halogenated aromatic compounds, which could be relevant for compounds like 3-Bromo-4-chloroisopropylbenzene in synthetic chemistry applications (Wubbels, Snyder, & Coughlin, 1988).

Palladium-Catalyzed Reactions : Fitton and Rick (1971) explored the reactivity of halobenzenes towards oxidative addition to Pd(PPh3)4, finding a specific order of reactivity that is influenced by the presence of electron-donating or withdrawing groups. This study suggests that the electronic nature of halogen substituents on aromatic rings can significantly affect their reactivity in catalyzed reactions, which could be relevant for designing synthetic routes involving this compound (Fitton & Rick, 1971).

Ring Halogenation Techniques : Research on the ring halogenation of polyalkylbenzenes using N-halosuccinimide and acidic catalysts by Bovonsombat and Mcnelis (1993) provides insights into methods for selectively introducing halogen atoms into aromatic compounds. Such techniques could be applicable for modifying or synthesizing compounds related to this compound (Bovonsombat & Mcnelis, 1993).

Synthetic Applications

Synthesis of Molecular Scaffolds : Wallace et al. (2005) reported the synthesis of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from halomethylated intermediates, highlighting a versatile approach for creating complex molecular architectures from simpler halogenated precursors. This study underscores the utility of halogenated compounds in the construction of molecular scaffolds for chemical synthesis (Wallace et al., 2005).

Properties

IUPAC Name

2-bromo-1-chloro-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrCl/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVFYXVTWMTRCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.